molecular formula C6H5N3O2S B14349243 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- CAS No. 91488-42-5

2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)-

Cat. No.: B14349243
CAS No.: 91488-42-5
M. Wt: 183.19 g/mol
InChI Key: VNBJDBSMFMWICG-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that incorporates both a pyrrolidinedione and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the desired thiadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- involves its interaction with various molecular targets and pathways:

Properties

CAS No.

91488-42-5

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C6H5N3O2S/c10-4-1-2-5(11)9(4)6-8-7-3-12-6/h3H,1-2H2

InChI Key

VNBJDBSMFMWICG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN=CS2

Origin of Product

United States

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